![molecular formula C17H15N3S2 B2653740 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine CAS No. 338975-32-9](/img/structure/B2653740.png)

4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

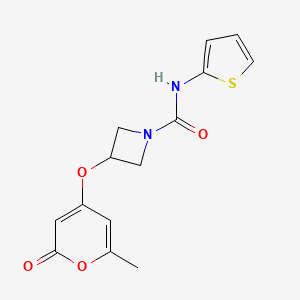

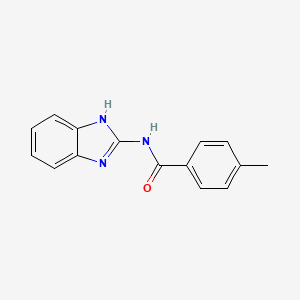

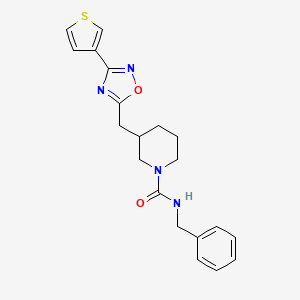

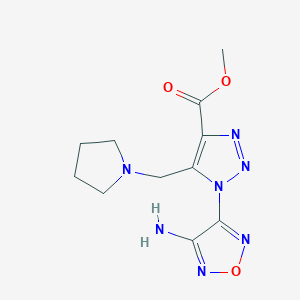

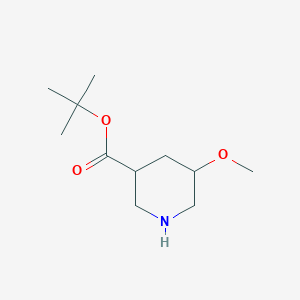

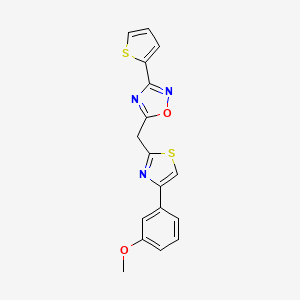

The compound “4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has phenylsulfanyl (also known as thiophenol) groups attached to it. These are aromatic compounds that contain a sulfur atom .

Molecular Structure Analysis

The molecular structure would be based on the pyrimidine ring, with the phenylsulfanyl groups attached at the 4th and 5th positions. The exact spatial arrangement would depend on the specific synthesis conditions and the presence of any chiral centers .Chemical Reactions Analysis

The chemical reactions of this compound could involve the phenylsulfanyl groups or the pyrimidine ring. For example, the sulfur in the phenylsulfanyl group might be oxidized, or the compound might undergo reactions typical of pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have certain solubility characteristics based on the polarities of the pyrimidine ring and the phenylsulfanyl groups .Scientific Research Applications

Antimicrobial Applications : Heterocyclic compounds similar to 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine have been synthesized and evaluated for antimicrobial activity. These compounds were incorporated into polyurethane varnish and printing ink paste, demonstrating good antimicrobial effects (El‐Wahab et al., 2015).

Synthesis and Reactivity : Research on similar pyrimidinyl sulphones and sulphoxides has been conducted to understand their formation and reactivity. These compounds are more reactive than their corresponding chloropyrimidines and thioethers, indicating potential utility in chemical synthesis (Brown & Ford, 1967).

Chemotherapeutic Potential : Studies on related pyrimidine derivatives have explored their potential as chemotherapeutic agents. Molecular docking results suggest inhibitory activity against certain proteins, indicating potential application in diabetes treatment (Alzoman et al., 2015).

Material Science Applications : Novel polyimides derived from pyridine-containing monomers, similar in structure to this compound, have been synthesized and characterized for their optical, dielectric, and thermal properties. These materials show promise in high-performance polymer applications (Guan et al., 2014).

Optical and Fluorescent Applications : Research has focused on the synthesis of novel diamines and their use in the preparation of polyimides with fluorescent properties. These materials have applications in sensing and optical switching (Wang et al., 2008).

Pharmaceutical Analysis : The compound has been studied in the context of nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, highlighting its role in pharmaceutical quality control (Ye et al., 2012).

Cytotoxic Activity : Novel thiopyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for their cytotoxic activity against various cell lines. This research contributes to the development of new cancer therapeutics (Stolarczyk et al., 2018).

Antihypertensive Activity : Studies on pyrimidine carboxamides, structurally similar to the compound , have shown significant antihypertensive activity, suggesting potential applications in cardiovascular medicine (Alam et al., 2010).

Fungicide Metabolism : The compound has been investigated for its microbial transformation in the context of fungicide degradation, highlighting its environmental applications (Schocken et al., 1997).

Future Directions

properties

IUPAC Name |

4-phenylsulfanyl-5-(phenylsulfanylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S2/c18-17-19-11-13(12-21-14-7-3-1-4-8-14)16(20-17)22-15-9-5-2-6-10-15/h1-11H,12H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOPRKLNEVTOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CN=C(N=C2SC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2653675.png)